REACTION_SMILES
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[BH3:20].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[NH2:1][c:2]1[c:3]([C:12](=[O:13])[OH:14])[cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[cH:11]1.[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1>>[NH2:1][c:2]1[c:3]([CH2:12][OH:13])[cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc2ccccc2cc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Nc1cc2ccccc2cc1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |